molecular formula C12H15N3O4S2 B2589297 N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide CAS No. 2224269-23-0

N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide

Cat. No.: B2589297
CAS No.: 2224269-23-0
M. Wt: 329.39
InChI Key: YMFVJHHZGAQUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a dithiazepane ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide typically involves multiple steps, starting with the preparation of the 2-methoxy-5-nitrophenyl precursor. This precursor can be synthesized through nitration of 2-methoxyaniline followed by a series of reactions to introduce the nitro group at the desired position . The dithiazepane ring is then formed through a cyclization reaction involving appropriate sulfur-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dithiazepane ring can interact with biological macromolecules, potentially inhibiting or modifying their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-nitrophenyl)acetamide
  • N-(2-Methoxy-5-nitrophenyl)-2,3-diphenylacrylamide
  • 4-Isopropyl-N-(2-methoxy-5-nitrophenyl)benzamide

Uniqueness

N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c1-19-11-3-2-9(15(17)18)8-10(11)13-12(16)14-4-6-20-21-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFVJHHZGAQUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N2CCSSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.